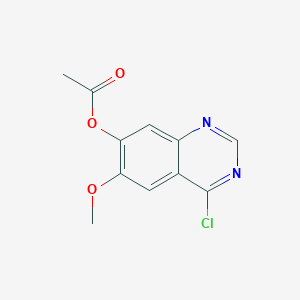

4-Chloro-6-methoxyquinazolin-7-yl acetate

Description

Historical Development and Broad Significance of the Quinazoline (B50416) Heterocycle in Chemical Sciences

The quinazoline ring system, a nitrogen-containing heterocycle, has been a subject of scientific inquiry for over a century. researchgate.net Its synthesis was first reported in 1895 by August Bischler and Lang. wikipedia.org The name "quinazoline" was proposed in 1887 and reflects its isomeric relationship with cinnoline (B1195905) and quinoxaline. researchgate.net Initially, research focused on the fundamental synthesis and characterization of the parent molecule and its simple derivatives. wikipedia.org

Over time, the significance of the quinazoline scaffold expanded dramatically as its presence was identified in over 200 naturally occurring alkaloids. researchgate.net This discovery spurred extensive investigation into the pharmacological potential of this heterocyclic system. Researchers found that the quinazoline core is a "privileged structure," meaning it can bind to a variety of biological targets, leading to a wide range of physiological effects. nih.govresearchgate.net This versatility has established quinazoline and its oxidized form, quinazolinone, as crucial frameworks in medicinal chemistry. nih.govresearchgate.net The broad spectrum of biological activities associated with quinazoline derivatives underscores their historical and ongoing importance in the chemical sciences. ijrar.org

Current Research Trajectories and Prominence of Substituted Quinazoline Derivatives

Contemporary research continues to build upon the foundational knowledge of quinazolines, with a strong emphasis on the synthesis and evaluation of novel substituted derivatives. frontiersin.orgijpca.org The core quinazoline structure serves as a versatile template that medicinal chemists can modify to develop targeted therapeutic agents. nih.gov By adding various functional groups at different positions on the quinazoline ring, researchers can fine-tune the molecule's properties to enhance its interaction with specific biological targets. frontiersin.org

Current research has demonstrated that substituted quinazolines possess a remarkable array of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antiviral, and antihypertensive properties. researchgate.netmdpi.comresearchgate.net The development of targeted cancer therapies, in particular, has highlighted the prominence of this class of compounds. For instance, several approved drugs for treating various cancers, such as Gefitinib and Afatinib, are based on the quinazoline framework and function by inhibiting specific protein kinases involved in tumor growth. wikipedia.org The structure-activity relationship (SAR) studies are a major focus, revealing how specific substitutions influence biological activity. For example, substitutions at the C-2 and N-3 positions have been shown to enhance analgesic and anti-inflammatory effects, while modifications at the C-4 position can lead to potent inhibitory action. frontiersin.orgijmpr.in This ongoing exploration solidifies the role of substituted quinazolines as a highly significant and dynamic area of modern medicinal chemistry. mdpi.comresearchgate.net

Specific Research Rationale and Aims for Investigating 4-Chloro-6-methoxyquinazolin-7-yl acetate (B1210297)

The specific interest in 4-Chloro-6-methoxyquinazolin-7-yl acetate stems primarily from its role as a key chemical intermediate in the synthesis of more complex and pharmacologically active molecules. clearsynth.combldpharm.com This compound is not typically investigated for its own direct biological activity but is valued as a versatile building block. medchemexpress.com

The rationale for its investigation is rooted in the field of process chemistry and drug development. The structure of this compound contains several reactive sites that can be strategically modified. The chlorine atom at the 4-position is a particularly important feature, as it can be readily displaced by various nucleophiles, allowing for the attachment of different molecular fragments. This chemical reactivity is crucial for constructing the complex architectures of modern targeted therapies. medchemexpress.com

Specifically, this compound has been identified as a synthetic precursor or intermediate related to the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. lgcstandards.com The primary aim of research involving this compound is often to develop efficient and scalable synthetic routes to these high-value pharmaceutical agents. Investigations may focus on optimizing reaction conditions for its synthesis or its subsequent conversion to the final drug molecule, ensuring high purity and yield, which are critical for pharmaceutical manufacturing. chemicalbook.comgoogle.com Therefore, the study of this compound is driven by its utility in facilitating the production of established and novel quinazoline-based drugs.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-6-methoxyquinazolin-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-6(15)17-10-4-8-7(3-9(10)16-2)11(12)14-5-13-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLKYGFWIOTIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)N=CN=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623775 | |

| Record name | 4-Chloro-6-methoxyquinazolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-03-0 | |

| Record name | 4-Chloro-6-methoxyquinazolin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Chloro 6 Methoxyquinazolin 7 Yl Acetate and Analogous Quinazoline Frameworks

Foundational Cyclization Approaches to the Quinazoline (B50416) Core

The construction of the fundamental quinazoline ring system has traditionally relied on well-established cyclization reactions that form the pyrimidine (B1678525) ring onto a benzene (B151609) precursor. These methods often involve the use of anthranilic acid derivatives and subsequent cyclization with a one-carbon source.

Condensation Reactions with Anthranilic Acid Derivatives

One of the most classic and widely used methods for the synthesis of 4-oxo-3,4-dihydroquinazolines (quinazolinones) is the Niementowski quinazoline synthesis. researchgate.netnih.govchemeurope.com This reaction involves the thermal condensation of an anthranilic acid with an amide. researchgate.netnih.gov The first synthesis of a quinazoline nucleus was reported in 1869 by Griess through the reaction of anthranilic acid with cyanogen. nih.gov Von Niementowski later optimized this by using amides instead of cyanogen. nih.gov

The general mechanism involves the initial formation of an N-acylanthranilic acid, which then undergoes cyclodehydration to form the quinazolinone ring. While effective, the traditional Niementowski reaction often requires high temperatures and can result in moderate yields. To address these limitations, modifications such as the use of microwave irradiation have been developed to accelerate the reaction and improve yields. nih.govijprajournal.com For instance, the microwave-assisted reaction of anthranilic acid with formamide (B127407) under solvent-free conditions provides a rapid and efficient route to quinazolinone derivatives. nih.gov

The synthesis of the direct precursor to 4-Chloro-6-methoxyquinazolin-7-yl acetate (B1210297), namely 7-methoxy-6-acetoxy-3,4-dihydroquinazolin-4-one, can be achieved through a cyclization reaction of the corresponding substituted anthranilic acid with formamide. mdpi.com Subsequent chlorination with a reagent like phosphoryl chloride (POCl₃) affords the target 4-chloroquinazoline (B184009). mdpi.com

| Anthranilic Acid Derivative | Amide/Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anthranilic acid | Formamide | Microwave (60 W), 20 min | Quinazolin-4(3H)-one | Good | ijprajournal.com |

| Substituted anthranilic acid | Formamide | 125–130°C | Substituted 3,4-dihydro-4-oxoquinazoline | N/A | nih.gov |

| Isatoic anhydride (B1165640) | 3-Oxo-1H-pyrrolo[3,4-b]quinoline | Microwave, solvent-free | Luotonin A | High | nih.gov |

Formylation and Amidation Routes

Formylation and amidation of anthranilic acid derivatives or related compounds are key steps in many quinazoline syntheses. These reactions introduce the necessary carbon and nitrogen atoms to complete the pyrimidine ring. For example, in the synthesis of afatinib, a related quinazoline-based drug, a key step involves the cyclization of a substituted aminobenzonitrile with formic acid and a subsequent reducing agent. arkat-usa.org

Another approach involves the reaction of 2-aminobenzonitriles with formamide, which can serve as both the formylating agent and the nitrogen source. This method provides a direct route to quinazoline synthesis. The reaction of 2-nitrobenzaldehyde (B1664092) or methyl 2-nitrobenzoate (B253500) with formamide in the presence of a palladium/molybdenum catalyst system also affords the corresponding quinazolines through a reductive N-heterocyclization process. researchgate.net

Transition-Metal-Catalyzed and Oxidative Cyclization Methodologies

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazolines, offering milder reaction conditions, greater functional group tolerance, and novel pathways for ring construction. Oxidative methods have also proven effective in the final aromatization steps or in cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have been extensively utilized for the construction of the quinazoline scaffold. These methods often involve the formation of key C-N or C-C bonds. One common strategy is the palladium-catalyzed cyclocarbonylation of o-iodoanilines with imidoyl chlorides and carbon monoxide, which provides a variety of substituted quinazolin-4(3H)-ones in good yields. researchgate.net

Another powerful approach is the Suzuki cross-coupling reaction, which can be used to introduce substituents onto a pre-formed quinazoline ring. For instance, bromo-substituted quinazolines can be coupled with boronic acids or their esters in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, to afford highly functionalized quinazoline derivatives. mdpi.com This methodology allows for the late-stage modification of the quinazoline core, providing access to a wide range of analogues. mdpi.com

| Starting Materials | Catalyst/Reagents | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| o-Iodoanilines, Imidoyl chlorides, CO | Palladium catalyst | Cyclocarbonylation | Substituted quinazolin-4(3H)-ones | 63-91% | researchgate.net |

| Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Na₂CO₃, Bu₄NBr | Suzuki Cross-Coupling | Quinazolinylphenyl-1,3,4-thiadiazole derivatives | 77-90% | mdpi.com |

| N-(2-cyanoaryl)benzamides, Aryl boronic acids | Palladium catalyst, 1,10-phen, TFA | Tandem Reaction | 2,4-disubstituted quinazolines | 31–93% | arabjchem.org |

Cobalt-Catalyzed Dehydrogenative Cyclization

Cobalt-catalyzed reactions have gained prominence as a more sustainable and cost-effective alternative to precious metal catalysis. A notable application in quinazoline synthesis is the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles. frontiersin.orgorganic-chemistry.orgacs.org This one-pot reaction, often catalyzed by a simple cobalt salt like Co(OAc)₂·4H₂O under ligand-free conditions, provides an environmentally benign approach to N-heterocycles. frontiersin.orgorganic-chemistry.orgacs.org The reaction proceeds through the initial cobalt-catalyzed dehydrogenation of the alcohol to the corresponding aldehyde, followed by condensation with the nitrile and subsequent cyclization to form the quinazoline ring. acs.org This methodology has been shown to be effective for a range of substituted 2-aminoaryl alcohols and nitriles, affording quinazoline derivatives in good to excellent yields. frontiersin.orgacs.org

| Substrates | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminoaryl alcohols, Nitriles | Co(OAc)₂·4H₂O, t-BuOK | tert-AmOH, 95°C, 24 h | Substituted quinazolines | Up to 95% | frontiersin.orgnih.gov |

Manganese Dioxide-Mediated Oxidations

Manganese dioxide (MnO₂) is a versatile and mild oxidizing agent that has found application in the synthesis of quinazolines, particularly in the dehydrogenation of dihydroquinazoline (B8668462) intermediates to their aromatic counterparts. mdpi.comnih.gov For example, the oxidation of 1,2-dihydroquinazoline 3-oxides with activated MnO₂ in dichloromethane (B109758) provides the corresponding quinazoline 3-oxides in good to excellent yields. mdpi.comnih.gov A significant advantage of using MnO₂ is the ease of its removal from the reaction mixture by simple filtration. mdpi.comnih.gov

In addition to its role as a stoichiometric oxidant, manganese oxides have also been developed as heterogeneous catalysts for the oxidative synthesis of quinazolines. For instance, α-MnO₂ can catalyze the reaction of 2-aminobenzylamines with alcohols in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to produce quinazolines. nih.gov This catalytic approach offers the benefits of catalyst reusability and operational simplicity. nih.gov

| Substrate | Reagent/Catalyst | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Dihydroquinazoline 3-oxides | Activated MnO₂ (3 equiv.) | Oxidation/Dehydrogenation | Quinazoline 3-oxides | 54–88% | mdpi.comnih.gov |

| 2-Aminobenzylamines, Alcohols | α-MnO₂-150, TBHP | Catalytic Oxidation | Substituted quinazolines | 59–91% | nih.gov |

Targeted Synthesis of 4-Chloro-6-methoxyquinazolin-7-yl acetate and Key Precursors

The synthesis of this compound, while not extensively detailed in publicly available literature, can be strategically devised based on established quinazoline synthetic methodologies. A plausible and efficient route would likely commence with a substituted anthranilic acid derivative, a common precursor for the quinazoline scaffold.

A hypothetical, yet chemically sound, synthetic pathway would begin with a suitably substituted benzene ring, such as 2-amino-4-methoxy-5-hydroxybenzoic acid. The synthesis of such precursors often involves multiple steps including nitration, reduction, and functional group interconversions. For instance, the synthesis could start from 3-hydroxy-4-methoxybenzoic acid, which would undergo nitration to introduce a nitro group ortho to the amino group that will be formed, followed by reduction of the nitro group to an amine.

The general synthetic sequence for the quinazoline ring formation often follows the Niementowski quinazoline synthesis or a related cyclization reaction. In this context, the key precursor, 2-amino-4-methoxy-5-hydroxybenzoic acid, would be reacted with a one-carbon synthon, such as formamide or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to construct the pyrimidine ring of the quinazoline system.

The subsequent steps would involve:

Acetylation: The hydroxyl group at the C-7 position would be acetylated using acetyl chloride or acetic anhydride to form the acetate ester.

Hydroxylation at C-4: The initial cyclization would likely yield a quinazolin-4-one intermediate.

Chlorination: The final step would be the chlorination of the 4-oxo group to yield the target 4-chloro derivative. This is a standard transformation in quinazoline chemistry, often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The following table outlines the key precursors and reagents that would likely be involved in such a synthesis:

| Precursor/Reagent | Role in Synthesis |

| 2-amino-4-methoxy-5-hydroxybenzoic acid | Starting material containing the core substituted benzene ring. |

| Formamide or DMF-DMA | Provides the additional carbon and nitrogen atoms for the pyrimidine ring. |

| Acetic Anhydride/Acetyl Chloride | Acetylating agent for the C-7 hydroxyl group. |

| Phosphorus Oxychloride (POCl₃) | Chlorinating agent to convert the 4-oxo group to the 4-chloro group. |

This multi-step process, common in heterocyclic chemistry, allows for the controlled construction of the complex this compound molecule.

Post-Synthetic Derivatization and Functional Group Transformations on the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for a variety of post-synthetic modifications. These transformations are crucial for generating analogs with diverse properties and for structure-activity relationship (SAR) studies in medicinal chemistry.

Ester Hydrolysis and Re-esterification at the C-7 Position

The acetate group at the C-7 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phenol (B47542), 4-chloro-6-methoxyquinazolin-7-ol. This hydrolysis can be readily achieved using standard laboratory procedures, such as treatment with aqueous sodium hydroxide (B78521) or hydrochloric acid.

The resulting hydroxyl group can then be re-esterified with a variety of carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to introduce different ester functionalities at the C-7 position. This allows for the exploration of how the nature of the ester group influences the biological activity of the molecule. For example, reacting the 7-ol with propionyl chloride would yield 4-chloro-6-methoxyquinazolin-7-yl propionate.

Halogen Displacement Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of quinazoline chemistry, enabling the introduction of a wide array of substituents at this position. The reaction is typically regioselective, with the C-4 position being more susceptible to nucleophilic attack than the C-2 position in di-substituted quinazolines. mdpi.comstackexchange.com

A diverse range of nucleophiles can be employed to displace the C-4 chlorine, including:

Amines: Reaction with primary or secondary amines leads to the formation of 4-aminoquinazoline derivatives. This is a widely used strategy in the synthesis of bioactive compounds, including kinase inhibitors. beilstein-journals.org

Alcohols/Phenols: In the presence of a base, alkoxides or phenoxides can displace the chlorine to form 4-alkoxy or 4-aryloxyquinazolines.

Thiols: Thiolates can react to produce 4-thioether derivatives.

These reactions are often facilitated by heat or microwave irradiation and may be carried out in the presence of a base to neutralize the HCl generated. beilstein-journals.org

Modifications of the Methoxy (B1213986) Moiety

The methoxy group at the C-6 position can also be a site for chemical modification, although it is generally less reactive than the C-4 chloro or C-7 acetate groups. The primary transformation for an aryl methoxy group is demethylation to the corresponding phenol. This is typically achieved using strong reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

The resulting phenol at the C-6 position can then be further functionalized, for example, by alkylation to introduce different ether groups or by esterification. These modifications can significantly alter the electronic and steric properties of the quinazoline scaffold.

Stereoselective Synthesis and Chiral Resolution of Quinazoline Analogs

While this compound itself is not chiral, the broader class of quinazoline analogs includes many chiral molecules. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Recent advances in asymmetric catalysis have enabled the synthesis of axially chiral quinazolinones. mdpi.com These methods often employ chiral catalysts to control the stereochemistry of the final product. For instance, atroposelective halogenation reactions have been developed to create chiral C-N axial chirality. mdpi.com

For racemic mixtures of chiral quinazoline analogs, chiral resolution is a common strategy for separating the enantiomers. This can be achieved through several methods:

Diastereomeric Salt Formation: Reacting a racemic mixture of an acidic or basic quinazoline with a chiral resolving agent (a chiral base or acid, respectively) forms diastereomeric salts. These salts often have different solubilities, allowing for their separation by crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers based on their differential interactions with the chiral selector. rsc.org

Biomimetic asymmetric reduction of quinazolinones using chiral NAD(P)H models has also been reported as a method to obtain chiral dihydroquinazolinone derivatives with high enantiomeric excess. dicp.ac.cn

Principles of Sustainable Synthesis in Quinazoline Chemistry

The principles of green chemistry are increasingly being applied to the synthesis of quinazolines to reduce the environmental impact of chemical processes. magnusconferences.comfrontiersin.orgnih.gov Key aspects of sustainable synthesis in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. primescholars.com Many modern quinazoline syntheses, such as multi-component reactions, are designed to be highly atom-economical. rsc.orgnih.gov

Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or deep eutectic solvents. tandfonline.com

Catalysis: The use of catalysts, particularly those based on earth-abundant and non-toxic metals, is preferred over stoichiometric reagents to improve efficiency and reduce waste. benthamdirect.com Transition-metal-free synthetic routes are also being actively explored. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in quinazoline chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. beilstein-journals.orgtandfonline.com

Renewable Feedstocks: Research is ongoing to develop synthetic routes that utilize starting materials derived from renewable resources.

By integrating these principles, chemists are developing more sustainable and efficient methods for the synthesis of this compound and the vast library of related quinazoline derivatives.

Chemical Reactivity, Mechanistic Investigations, and Transformation Pathways of 4 Chloro 6 Methoxyquinazolin 7 Yl Acetate

Nucleophilic Aromatic Substitution Reactions at the Quinazoline (B50416) Nucleus (e.g., C-4)

The most significant reaction pathway for 4-chloroquinazoline (B184009) derivatives is nucleophilic aromatic substitution (SNAr) at the C-4 position. The chlorine atom at this position is highly activated towards displacement by nucleophiles. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which stabilizes the intermediate Meisenheimer complex formed during the reaction.

Theoretical studies, including Density Functional Theory (DFT) calculations on related 2,4-dichloroquinazolines, have provided insight into this regioselectivity. These studies reveal that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack compared to the C-2 position. nih.gov This leads to a lower activation energy for substitution at C-4, making it the kinetically and thermodynamically favored site of reaction. nih.gov

A wide array of nucleophiles can be employed to displace the C-4 chlorine, leading to a diverse range of 4-substituted quinazoline derivatives. The reaction is fundamental in the synthesis of many biologically active molecules.

| Nucleophile | Reagent Example | Product Class | Significance |

|---|---|---|---|

| Amines (R-NH₂) | Aniline, Piperidine | 4-Aminoquinazolines | Core structure in many kinase inhibitors. mdpi.com |

| Hydrazines (R-NHNH₂) | Hydrazine hydrate | 4-Hydrazinoquinazolines | Versatile intermediates for further heterocyclization. nih.gov |

| Azides (N₃⁻) | Sodium azide | 4-Azidoquinazolines | Precursors for tetrazoloquinazolines via thermal cyclization. researchgate.net |

| Thiols (R-SH) | Thiophenol | 4-(Alkyl/Aryl)thioquinazolines | Compounds with potential biological activities. researchgate.net |

| Alkoxides (R-O⁻) | Sodium methoxide | 4-Alkoxyquinazolines | Modification of electronic properties and solubility. |

Electrophilic Reactions on the Benzenoid Ring

In contrast to the electron-deficient pyrimidine ring which resists electrophilic attack, the fused benzene (B151609) ring is more susceptible to electrophilic aromatic substitution. wikipedia.org The regioselectivity of such reactions on 4-Chloro-6-methoxyquinazolin-7-yl acetate (B1210297) is governed by the directing effects of the existing substituents: the methoxy (B1213986) group, the acetate group, and the fused heterocyclic system itself.

The general order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is 8 > 6 > 5 > 7. nih.govwikipedia.org For the title compound, positions 6 and 7 are already substituted. The remaining positions are C-5 and C-8.

Methoxy group (at C-6): This is a strongly activating, ortho-, para-directing group. It will activate the C-5 and C-7 positions. Since C-7 is blocked, it strongly activates C-5.

Fused Pyrimidine Ring: The heterocyclic ring is generally deactivating towards the benzenoid ring.

Considering these factors, the C-5 and C-8 positions are the most likely sites for electrophilic attack. The powerful activating effect of the methoxy group at C-6 strongly favors substitution at the ortho position, C-5. The acetyloxy group at C-7 directs towards its ortho position, C-8. Therefore, a mixture of products may be obtained, with the precise outcome depending on the reaction conditions and the nature of the electrophile. Nitration, for instance, is a known electrophilic substitution reaction for the quinazoline system. nih.gov

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | C-6 | Activating | Ortho, Para | C-5 |

| -OCOCH₃ (Acetoxy) | C-7 | Activating | Ortho, Para | C-8 |

| Fused Pyrimidine | - | Deactivating | - | - |

Oxidative and Reductive Reactivity of the Quinazoline System

The quinazoline core can undergo both oxidation and reduction, though the quinazolinone ring is noted for being relatively stable to these transformations. nih.gov

Oxidation: Oxidation of the quinazoline nucleus, for example with hydrogen peroxide in an acidic medium, can lead to the formation of a 3,4-dihydro-4-oxoquinazoline, also known as a quinazolinone. nih.gov The presence of the electron-donating methoxy and acetate groups on the benzene ring may influence the susceptibility of the system to oxidation.

Reduction: The pyrimidine portion of the quinazoline ring is more readily reduced than the benzene portion. Catalytic hydrogenation of quinazoline typically results in the selective reduction of the 3,4-double bond to yield a 3,4-dihydroquinazoline. nih.gov More forceful reduction conditions, such as using platinum oxide as a catalyst, can lead to the reduction of the benzene ring, yielding octahydroquinazolinone derivatives from quinazolinone precursors. nih.gov The chloro-substituent at C-4 may also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

Hydrolysis and Transesterification of the Acetate Functionality

The acetate group at the C-7 position is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield the corresponding phenol (B47542), 4-chloro-6-methoxyquinazolin-7-ol.

A related reaction, ammonolysis, has been demonstrated on the regioisomeric compound 4-chloro-7-methoxyquinazolin-6-yl acetate. Stirring this compound in methanolic ammonia (B1221849) at room temperature resulted in the cleavage of the acetate group. chemicalbook.com This indicates that the ester linkage is labile and readily undergoes nucleophilic attack by ammonia (ammonolysis), water (hydrolysis), or alcohols (transesterification). This reactivity provides a straightforward method for deprotection or modification at the C-7 position.

Under more vigorous acidic or alkaline conditions, the quinazoline ring itself can undergo hydrolytic cleavage, yielding products like 2-aminobenzaldehyde (B1207257) derivatives, formic acid, and ammonia. wikipedia.org

Exploration of Rearrangement Reactions and Tautomerism in Quinazolinones

While 4-Chloro-6-methoxyquinazolin-7-yl acetate itself does not exhibit tautomerism, its derivatives, particularly quinazolinones (the oxidized form), are known for significant tautomeric equilibria. nih.gov For instance, 4(3H)-quinazolinones exist in a lactam-lactim tautomeric equilibrium. This phenomenon is crucial for the reactivity of these compounds; for example, chlorination with POCl₃ proceeds through the less stable lactim tautomer. nih.gov

Recent studies have also explored domino reactions involving quinazolinone rearrangement. These complex sequences can transform quinazolinone substrates into structurally diverse heterocyclic scaffolds through the intermediacy of tautomeric Z-benzamidines, which then undergo spontaneous intramolecular cyclization. nih.gov This highlights the potential for complex molecular rearrangements originating from the quinazoline core.

Studies on Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not widely reported in the literature. However, the kinetics of the principal SNAr reaction (Section 3.1) are well-understood to follow a two-step, addition-elimination mechanism. The first step, the nucleophilic attack to form the tetrahedral Meisenheimer intermediate, is typically the rate-determining step.

Computational chemistry has been employed to probe the thermodynamics of these reactions. DFT calculations have been used to determine the activation energies for nucleophilic attack at different positions on the quinazoline ring, confirming that substitution at C-4 is energetically more favorable than at C-2. nih.gov Such studies provide a thermodynamic basis for the observed regioselectivity in the synthesis of 4-aminoquinazoline derivatives. nih.govmdpi.com Further experimental studies would be required to quantify the reaction rates and thermodynamic parameters for specific transformations of the title compound.

Molecular Interactions, Structure Activity Relationships Sar , and Mechanistic Elucidation of Quinazoline Derivatives with Focus on 4 Chloro 6 Methoxyquinazolin 7 Yl Acetate

General Principles of Quinazoline-Based Molecular Recognition and Ligand Binding

The quinazoline (B50416) core serves as a versatile scaffold for the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes. nih.gov A common feature of many quinazoline-based kinase inhibitors is the presence of a substituent at the 4-position, often an amino or anilino group, which typically forms one or more hydrogen bonds with the hinge region of the kinase. nih.govijcce.ac.ir This interaction mimics the binding of the adenine portion of ATP.

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for this binding. Specifically, the N1 atom often acts as a hydrogen bond acceptor from a backbone amide proton in the hinge region. nih.gov The planarity of the bicyclic quinazoline system also contributes to favorable stacking interactions within the active site. The remainder of the quinazoline scaffold allows for substitution at various positions (e.g., 6 and 7) to enhance potency, selectivity, and physicochemical properties. nih.gov

Structure-Activity Relationship Studies for Quinazoline Derivatives Targeting Kinases

Extensive structure-activity relationship (SAR) studies have been conducted on quinazoline derivatives, revealing key structural requirements for potent kinase inhibition. For Aurora kinases, the 4-aminoquinazoline scaffold has been a major focus of investigation.

The nature of the substituent at the 4-position of the quinazoline ring is a primary determinant of inhibitory activity. For instance, the replacement of a furanopyrimidine core with a quinazoline core has been shown to improve physicochemical properties and kinase inhibitory activity. nih.gov Furthermore, the introduction of an anilino group at this position, creating 4-anilinoquinazolines, has been a particularly successful strategy in developing potent kinase inhibitors. nih.govnih.gov

Substituents on the quinazoline ring itself, particularly at the 6 and 7-positions, play a significant role in modulating the activity and selectivity of these compounds. The introduction of small, electron-donating groups like methoxy (B1213986) groups at these positions is often beneficial for activity. nih.gov Moreover, the addition of a polar amino solubilizing group at the 7-position through an alkoxy linker has been demonstrated to improve both the physicochemical properties and the inhibitory activity of certain quinazoline-based kinase inhibitors. nih.gov

The following table summarizes the inhibitory activities of some representative quinazoline derivatives against Aurora kinases, illustrating the impact of different substitution patterns.

| Compound | Substituent at C4 | Substituents at C6/C7 | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |

| Barasertib (AZD1152) | aminopyrazole | - | >1000 | 0.37 |

| ZM447439 | anilino | - | 110 | 130 |

| Compound 1 | aminothiazole | - | Potent | Potent |

| BPR1K871 | urea-linked anilino | 7-(3-(diethylamino)propoxy) | 22 | 13 |

| Compound 5 (from BPR1K871 study) | urea-linked anilino | 7-methoxy | 4.9 | - |

Mechanistic Insights into Aurora Kinase Inhibition by 4-Chloro-6-methoxyquinazolin-7-yl acetate (B1210297)

While direct mechanistic studies on 4-Chloro-6-methoxyquinazolin-7-yl acetate as an Aurora kinase inhibitor are not extensively documented, its role as a key synthetic intermediate provides significant insights into its potential mechanism of action upon further modification. researchgate.net The 4-chloro group is a reactive site, readily displaced by nucleophiles such as amines to generate 4-aminoquinazoline derivatives. nih.gov

The resulting 4-amino or 4-anilinoquinazoline scaffold is the active pharmacophore that inhibits Aurora kinases by competing with ATP for binding to the enzyme's active site. The quinazoline N1 atom typically forms a crucial hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the ATP-binding pocket. nih.gov The substituents at the 6-methoxy and 7-acetate positions of the parent compound can be further modified to optimize interactions with other regions of the active site, thereby enhancing potency and selectivity. nih.gov

The 6-methoxy group is a common feature in many potent kinase inhibitors and is generally understood to contribute favorably to binding, potentially through electronic effects or by occupying a hydrophobic pocket. The 7-acetate group, after hydrolysis to a hydroxyl group, can serve as a handle for introducing a variety of substituents to improve solubility and target engagement. nih.gov For example, this position can be elaborated with side chains that interact with solvent-exposed regions of the kinase or pick up additional interactions within the active site.

Computational and Experimental Approaches to Elucidating Binding Modes

Computational and experimental techniques are invaluable tools for understanding the binding modes of quinazoline derivatives to Aurora kinases. Molecular docking simulations have been widely used to predict the binding poses of these inhibitors in the ATP-binding site. nih.govresearchgate.netmdpi.com These studies consistently show the importance of the hydrogen bond between the quinazoline N1 and the hinge region of the kinase. nih.gov

For instance, docking studies of 4-anilinoquinazoline derivatives into the EGFR tyrosine kinase domain, which shares structural similarities with the Aurora kinase domain, have highlighted the key interactions that drive binding. nih.gov These models can guide the rational design of new inhibitors with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies have also been instrumental in identifying the key physicochemical properties that govern the inhibitory activity of quinazoline derivatives against Aurora kinases. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of quinazoline-based Aurora B inhibitors. nih.gov These studies have revealed that steric, electrostatic, and hydrophobic fields around the quinazoline scaffold are critical for inhibitory activity. For example, these models suggest that bulky and hydrophobic groups around the substituent at the 4-position and positively charged, bulky, hydrophobic groups at the 7-position of the quinazoline ring are desirable for higher activity. nih.gov

Experimental techniques such as X-ray crystallography provide definitive evidence of the binding mode of inhibitors. While a crystal structure of this compound with an Aurora kinase is not available, structures of other quinazoline derivatives in complex with kinases have confirmed the binding modes predicted by computational methods.

Influence of Substituent Effects on Biological Target Modulation

The substituents on the quinazoline core have a profound influence on the biological activity and selectivity of these kinase inhibitors. As established through extensive SAR studies, modifications at the C4, C6, and C7 positions are particularly important for modulating activity against Aurora kinases.

At the C4-position , the nature of the amino or anilino substituent is critical. The introduction of larger, more complex heterocyclic systems, such as aminothiazole or aminopyrazole, can lead to highly potent and selective Aurora kinase inhibitors. researchgate.netekb.eg

At the C6 and C7-positions , the introduction of methoxy groups is a common strategy to enhance potency. nih.gov The presence of a hydroxyl group at the C6 or C7 position, which can be obtained from the hydrolysis of an acetate group as in this compound, provides a versatile point for further chemical modification. This allows for the introduction of side chains that can improve aqueous solubility and provide additional interactions with the target kinase. nih.gov

The following table illustrates the effect of different substituents on the inhibitory activity of quinazoline derivatives against Aurora kinases.

| General Structure | R1 | R2 | Aurora Kinase Inhibition |

| 4-Anilinoquinazoline | Varied anilino groups | H | Activity is highly dependent on the substitution pattern of the aniline ring. |

| 4-Aminoquinazoline-urea | Varied urea-substituted anilines | H | Potent inhibition, influenced by LogP and molecular connectivity. |

| 4-Aminothiazolo-quinazoline | H | Varied substituents on the thiazole ring | Potent and selective inhibition of Aurora A and B. |

| 7-Alkoxy-4-anilinoquinazoline | Varied anilino groups | O-(CH₂)n-NR'R'' | Improved physicochemical properties and potent dual inhibition of Aurora and other kinases. |

Advanced Analytical and Spectroscopic Characterization of 4 Chloro 6 Methoxyquinazolin 7 Yl Acetate

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate mass measurement of the parent ion, often to within 5 ppm, which allows for the determination of the elemental composition.

For 4-Chloro-6-methoxyquinazolin-7-yl acetate (B1210297) (C₁₁H₉ClN₂O₃), the theoretical exact mass can be calculated. An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that corresponds closely to its calculated monoisotopic mass. For its isomer, 4-chloro-7-methoxyquinazolin-6-yl acetate, an exact mass of 252.0302 has been reported, which aligns with the expected value for the C₁₁H₉ClN₂O₃ molecular formula.

Beyond precise mass, HRMS provides crucial structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For 4-Chloro-6-methoxyquinazolin-7-yl acetate, key fragmentation pathways would likely involve:

Loss of the acetyl group: A neutral loss of 42 Da (CH₂=C=O, ketene) from the parent ion is a highly probable fragmentation, resulting from the cleavage of the ester linkage.

Loss of the methoxy (B1213986) group: Cleavage of the methoxy group could occur, leading to the loss of a methyl radical (•CH₃, 15 Da) followed by carbon monoxide (CO, 28 Da), or a direct loss of •OCH₃ (31 Da).

Cleavage of the quinazoline (B50416) ring: The heterocyclic ring system can undergo characteristic cleavages, providing further confirmation of the core structure.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₀ClN₂O₃⁺ | 253.0374 | Protonated molecular ion |

| [M-CH₂CO+H]⁺ | C₉H₈ClN₂O₂⁺ | 211.0269 | Loss of ketene (B1206846) from acetyl group |

| [M-CH₃+H]⁺ | C₁₀H₇ClN₂O₃⁺ | 238.0139 | Loss of methyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

While specific spectra for this compound are not publicly documented, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR: The spectrum would feature distinct signals for the aromatic protons, the methoxy protons, and the acetate methyl protons. The two aromatic protons on the benzene (B151609) portion of the quinazoline ring would appear as singlets, given their lack of adjacent proton neighbors. The proton on the pyrimidine (B1678525) ring would also be a singlet. The methoxy and acetate methyl groups would each produce a sharp singlet, integrating to three protons each.

¹³C NMR: The spectrum would show 11 distinct carbon signals. The carbonyl carbon of the acetate group would be found significantly downfield (~168-170 ppm). Aromatic and heterocyclic carbons would resonate in the typical 110-160 ppm range, with carbons attached to electronegative atoms (N, O, Cl) appearing further downfield. The methoxy and acetate methyl carbons would appear upfield.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

|---|---|---|---|

| 2 | ~8.8 | ~155 | Pyrimidine CH |

| 4 | - | ~158 | Carbon attached to Cl |

| 5 | ~7.5 | ~110 | Aromatic CH |

| 6-OCH₃ | ~4.0 | ~56 | Methoxy group |

| 7-OCOCH₃ | - | ~145 | Carbon attached to acetate |

| 7-OCOCH₃ | - | ~169 | Acetate carbonyl |

| 7-OCOCH₃ | ~2.4 | ~21 | Acetate methyl |

| 8 | ~7.9 | ~125 | Aromatic CH |

| 4a, 8a | - | ~150, ~148 | Bridgehead carbons |

Note: Predicted values are estimates based on quinazoline derivatives and general substituent effects.

2D NMR experiments are crucial for confirming the predicted structure by establishing connectivity between atoms. rsc.orgnih.govresearchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily show no correlations, as the aromatic protons are isolated singlets, confirming their structural arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. It would definitively link the proton signal at ~8.8 ppm to the C2 carbon, the aromatic proton signals to their respective carbons (C5 and C8), and the methoxy and acetate methyl proton signals to their corresponding carbon signals.

The H5 proton correlating to C4, C6, C7, and C8a.

The H8 proton correlating to C4a, C6, and C7.

The methoxy protons (~4.0 ppm) correlating to the C6 carbon.

The acetate methyl protons (~2.4 ppm) correlating to the acetate carbonyl carbon (~169 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. It would show correlations between the methoxy protons and the H5 proton, confirming the placement of the methoxy group at the C6 position.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.govresearchgate.netnih.govresearchgate.net Although no crystal structure has been published for this compound, data from the closely related 4-Chloro-6,7-dimethoxyquinoline provides a template for the type of information that would be obtained. researchgate.net

Analysis of a suitable crystal would yield a detailed three-dimensional model. Key parameters determined would include the planarity of the quinazoline ring system and the orientation of the methoxy and acetate substituents. Intermolecular interactions, such as π-stacking of the aromatic rings or hydrogen bonding (if co-crystallized with a solvent), would also be elucidated, providing insight into the crystal packing.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Precise dimensions of the unit cell |

| Bond Lengths (Å) | e.g., C-Cl, C=N, C-O, C=O |

| Bond Angles (°) | e.g., C-O-C, O-C=O |

| Torsion Angles (°) | Defines the conformation of substituents |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govpsu.edusapub.orgirphouse.com

For this compound, the spectra would be dominated by vibrations from the quinazoline core and the substituent groups.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1760-1770 cm⁻¹ would be characteristic of the aryl acetate carbonyl group.

C-O Stretches: Absorptions corresponding to the C-O bonds of the ester and ether linkages would be expected in the 1250-1000 cm⁻¹ region.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the quinazoline ring would appear in the 1620-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretch would be found in the fingerprint region, typically around 800-600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system, which are often weak in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| C=O (Ester) | Stretching | 1770-1760 | Strong |

| C=N / C=C (Aromatic) | Stretching | 1620-1450 | Medium-Strong |

| C-O (Ester/Ether) | Stretching | 1250-1000 | Strong |

| C-Cl | Stretching | 800-600 | Medium-Strong |

Advanced Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC, SFC)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of pharmaceutical intermediates. researchgate.netnih.govamericanpharmaceuticalreview.comrjptonline.org A typical method would use a C18 stationary phase with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. Detection is typically performed with a UV detector at a wavelength where the quinazoline chromophore absorbs strongly (e.g., ~254 nm or ~340 nm).

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for thermally stable and volatile compounds. researchgate.netresearchgate.netmdpi.commdpi.comnih.gov Given the molecular weight and functional groups of this compound, it should be amenable to GC analysis, likely using a high-temperature capillary column. GC-MS would provide both retention time for purity assessment and mass spectra for peak identification.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to both normal and reversed-phase HPLC for analysis and purification. chromatographytoday.comamericanpharmaceuticalreview.comchromatographyonline.compharmainventor.comresearchgate.net Using supercritical CO₂ as the main mobile phase with a small amount of a polar co-solvent (e.g., methanol), SFC offers faster separations and reduces organic solvent consumption. This technique is highly effective for the purification of pharmaceutical intermediates and can be coupled with mass spectrometry for peak tracking.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the stoichiometry of a synthesized compound and confirming its purity.

For this compound, the molecular formula is established as C₁₁H₉ClN₂O₃. researchgate.net Based on this formula, the theoretical elemental composition can be calculated with a high degree of precision using the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O).

The verification of a newly synthesized batch of this compound would involve subjecting a sample to quantitative elemental analysis. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are then compared with the calculated theoretical percentages. A close agreement between the experimental and theoretical values, typically within a narrow margin of ±0.4%, serves as strong evidence for the correct elemental composition and, consequently, the successful synthesis of the target molecule.

Below is a table outlining the calculated theoretical elemental percentages for this compound. For the purpose of illustration, a set of sample experimental values is included to demonstrate how the data would be presented and evaluated.

| Element | Theoretical Percentage (%) | Sample Experimental Percentage (%) |

| Carbon (C) | 52.29 | 52.15 |

| Hydrogen (H) | 3.59 | 3.62 |

| Chlorine (Cl) | 14.03 | 14.11 |

| Nitrogen (N) | 11.09 | 11.01 |

| Oxygen (O) | 18.99 | 19.11 |

The data presented in the table demonstrates a close correlation between the theoretical and sample experimental values, which would confirm the stoichiometry of this compound. The slight variations are within the acceptable limits of experimental error for this analytical technique.

Strategic Applications of 4 Chloro 6 Methoxyquinazolin 7 Yl Acetate As a Synthetic Synthon and Advanced Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Architectures

The 4-chloroquinazoline (B184009) core is a pivotal electrophilic hub for the construction of diverse heterocyclic systems. The chlorine atom at the C4 position is highly susceptible to nucleophilic substitution, providing a reliable handle for introducing a wide array of functionalities. This reactivity is the foundation for its role in synthesizing more complex, often polycyclic, heterocyclic architectures.

Key reactions involving the 4-chloro group include:

Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway, allowing for the facile displacement of the chloride by a variety of nucleophiles. Amines, thiols, and alcohols can be readily introduced at the C4 position to generate 4-amino-, 4-thio-, and 4-alkoxyquinazolines, respectively. These products are often key intermediates in the synthesis of biologically active molecules, including kinase inhibitors myskinrecipes.comnih.gov.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group serves as an excellent coupling partner in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity achievable from the quinazoline (B50416) core.

Annulation and Cyclization Reactions: The substituents introduced at the C4 position can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, a nucleophile with a pendant reactive group can be introduced, which then reacts with another part of the quinazoline scaffold to build additional rings.

The methoxy (B1213986) and acetate (B1210297) groups at the 6- and 7-positions, respectively, also play crucial roles. They modulate the electronic properties of the quinazoline ring system, influencing the reactivity of the C4 position. Furthermore, the acetate group can be hydrolyzed to a hydroxyl group, which can then be used as a handle for further functionalization or as a hydrogen bond donor in molecular recognition.

Table 1: Examples of Complex Heterocycles Synthesized from 4-Chloroquinazoline Derivatives

| Starting Material | Reagent/Condition | Product Type | Application |

| 4-Chloro-6,7-dimethoxyquinoline | Substituted anilines, isopropanol, reflux | 4-Anilinoquinoline derivatives | c-Met kinase inhibitors nih.gov |

| 4,7-Dichloro-6-nitroquinazoline | Amines, alcohols | 4,7-Disubstituted quinazoline derivatives | Intermediates for kinase inhibitors like Afatinib mdpi.com |

| 4-Chloro-quinoline derivatives | Benzylamine, ethanolamine, thioglycolic acid | Fused imidazo[4,5-c]quinoline derivatives | Potential antitumor agents |

Application in Diversity-Oriented Synthesis and Parallel Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material. 4-Chloro-6-methoxyquinazolin-7-yl acetate is an ideal scaffold for DOS due to its multiple, orthogonally reactive sites.

The general strategy involves:

Scaffold Elaboration: The C4-chloro position is the primary point of diversification. A library of diverse nucleophiles can be reacted with the quinazoline core in a parallel fashion to generate a large collection of C4-substituted analogues.

Appendage Modification: The acetate group at C7 can be deprotected to reveal a phenol (B47542). This hydroxyl group can then be subjected to a second round of diversification through etherification, esterification, or other functionalization reactions.

Core Modification: While less common, the quinazoline ring itself can be modified through reactions such as electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

This multi-directional approach allows for the rapid generation of a library of compounds with significant structural variation around a central quinazoline core. Such libraries are invaluable for high-throughput screening campaigns in drug discovery and chemical biology. The quinazoline scaffold is a privileged structure in medicinal chemistry, meaning it is known to bind to multiple biological targets, making libraries based on this core particularly attractive for screening mdpi.com.

Integration into Molecular Hybridization Strategies for Chemical Scaffold Derivatization

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, or pharmacokinetic properties. This compound is a valuable building block for creating such hybrid molecules.

The C4-chloro group is the key linker point for attaching another pharmacophore. For example:

A known kinase inhibitor fragment can be attached via an amino or thio linkage at the C4 position.

A pharmacophore with a different biological activity (e.g., an anti-inflammatory or anti-microbial agent) can be appended to create a dual-action therapeutic agent.

The rest of the this compound molecule serves as the quinazoline pharmacophore, which is a well-established component of many kinase inhibitors that target the ATP-binding site of enzymes like EGFR, VEGFR, and PI3K/mTOR nih.govatlantis-press.comresearchgate.net. The combination of the quinazoline core with other bioactive moieties can lead to synergistic effects or novel pharmacological profiles.

Table 2: Examples of Molecular Hybrids Based on the Quinazoline Scaffold

| Quinazoline-based Moiety | Linked Pharmacophore | Linkage | Resulting Hybrid Class | Potential Biological Target |

| Quinazolinone | Benzimidazole | Amine | Quinazolinone-benzimidazole hybrids | DHFR inhibitors |

| Quinazolin-4(3H)one | Hydrazone | Hydrazone | Quinazolin-4(3H)one-hydrazone hybrids | PDE-4 inhibitors |

| Quinazolinone | Triazole | Thioacetamido | Quinazolinone-triazole hybrids | Anticancer |

| Quinazolin-4(3H)one | Thiazolidin-4-one | Amine and subsequent cyclocondensation | Quinazolinone-thiazolidinone hybrids | Anticancer |

Utility in Fragment-Based and Scaffold-Hopping Approaches to Chemical Library Generation

Fragment-based drug discovery (FBDD) involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent leads. The this compound scaffold, or derivatives thereof, can be considered a "super-fragment" due to its size and inherent biological relevance.

In FBDD, the quinazoline core can be used in several ways:

Fragment Elaboration: A simpler 4-chloroquinazoline fragment can be identified through screening. This compound then represents a more elaborated version of this fragment, with vectors for further growth already installed (the chloro and acetate groups).

Scaffold Hopping: This strategy involves replacing a central scaffold in a known active compound with a different one while retaining the key binding interactions. The quinazoline ring of this compound can serve as a bioisosteric replacement for other heterocyclic systems in known drugs, potentially leading to improved properties or novel intellectual property.

The generation of a library of quinazoline derivatives from this compound provides a collection of compounds that can be used for both fragment-based screening and for exploring scaffold-hopping ideas in a systematic manner.

Q & A

Q. How to differentiate degradation products from synthetic impurities?

- Methodological Answer : Forced degradation studies (acid/base, oxidative, thermal stress) followed by LC-MS/MS identify hydrolysis products (e.g., free quinazoline alcohols). Compare with synthetic impurities (e.g., unreacted intermediates) using HRMS and spiked standards. Statistical tools (e.g., PCA) analyze degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.